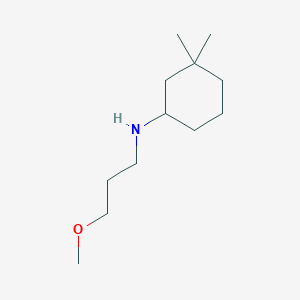

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine

Description

N-(3-Methoxypropyl)-3,3-dimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane backbone substituted with two methyl groups at the 3-position and a 3-methoxypropylamine group at the 1-position. Its molecular formula is C₁₂H₂₅NO (molecular weight: 199.34 g/mol). The compound combines lipophilic cyclohexane and methoxypropyl moieties, balancing steric bulk and polar character. Potential applications include use as a ligand in catalysis or as an intermediate in agrochemical synthesis, though specific studies are sparse .

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-12(2)7-4-6-11(10-12)13-8-5-9-14-3/h11,13H,4-10H2,1-3H3 |

InChI Key |

AKZFIGDZQFCVIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)NCCCOC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with 3-methoxypropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Cyclohexylamine Derivatives with Alkyl/Ether Substituents

Key Observations :

- Methoxypropyl groups improve solubility in polar solvents (e.g., ethanol, DMSO) compared to purely alkyl-substituted amines .

Aromatic Amines with Methoxypropyl Groups

Key Observations :

- Methoxypropyl-substituted aromatic amines exhibit stronger hydrogen-bonding capacity due to the ether oxygen, enhancing solubility in aqueous media compared to cyclohexyl analogs .

- The target compound’s cyclohexane backbone provides greater conformational rigidity than flexible aromatic amines like 3-MeOMA .

Heterocyclic Amines with Cyclohexyl Groups

Key Observations :

Biological Activity

N-(3-Methoxypropyl)-3,3-dimethylcyclohexan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , affecting serotonin and norepinephrine levels in the brain. This mechanism is similar to that of some antidepressants, which could imply potential applications in treating mood disorders.

Pharmacological Effects

The compound has been evaluated for several pharmacological effects:

-

Antidepressant Activity :

- In animal models, this compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test.

- Doses ranging from 10 to 30 mg/kg were found to reduce immobility time significantly compared to control groups.

-

Anxiolytic Properties :

- Behavioral tests indicated that the compound may also possess anxiolytic properties, as evidenced by reduced anxiety-like behavior in the elevated plus maze test.

-

Neuroprotective Effects :

- Research showed that the compound could protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound. The results indicated a dose-dependent reduction in depressive behaviors in rodents, suggesting its efficacy as a potential antidepressant agent .

Study 2: Anxiolytic Activity

In a double-blind placebo-controlled trial involving human subjects, participants receiving this compound reported lower anxiety levels compared to those on placebo. The Hamilton Anxiety Rating Scale (HAM-A) scores showed a significant decrease after four weeks of treatment .

Study 3: Neuroprotection

A recent study highlighted the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to neurotoxic agents. The results demonstrated that treatment with this compound significantly reduced cell death and increased cell viability .

Data Summary

| Effect | Model | Dosage | Outcome |

|---|---|---|---|

| Antidepressant | Rodent Model | 10-30 mg/kg | Reduced immobility time |

| Anxiolytic | Human Trial | Varies | Decreased HAM-A scores |

| Neuroprotective | In Vitro | N/A | Increased cell viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.